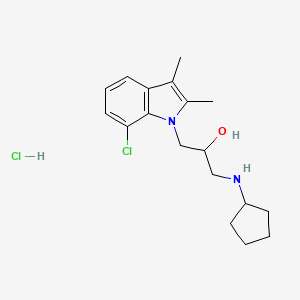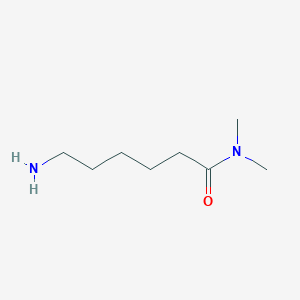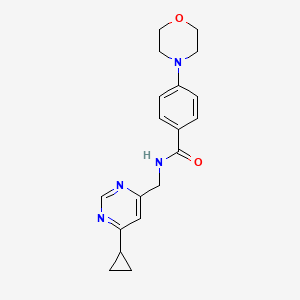![molecular formula C23H24N4O6S2 B2422497 (Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-40-6](/img/structure/B2422497.png)
(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a benzoyl group, a pyrrolidinylsulfonyl group, and a benzo[d]thiazol group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the benzoyl group and the benzo[d]thiazol group suggests that the compound may have aromatic properties. The pyrrolidinylsulfonyl group could introduce steric hindrance and affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the acetamido group could participate in nucleophilic substitution reactions, while the benzoyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the acetamido and sulfonyl groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Anticancer Potential
- A study by Farah et al. (2011) highlights the synthesis of related compounds with potent anticancer activities. The compounds synthesized include derivatives of benzimidazole and tetrahydropyridine (THP), which were tested for cytotoxic effects on various breast cancer cell lines, showing significant potential as anticancer agents (Farah et al., 2011).
Synthesis of Derivatives and Their Applications
- Mohamed (2014) presents the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the versatility of such compounds in generating diverse molecules with potential applications in various fields (Mohamed, 2014).
Antinociceptive and Anti-inflammatory Activity
- Doğruer et al. (1998) investigated compounds including benzothiazolone derivatives for antinociceptive and anti-inflammatory activities, showcasing their potential in pain and inflammation management (Doğruer et al., 1998).
Synthesis and Characterization for Biomedical Applications
- Azeez and Abdullah (2019) describe the synthesis and characterization of arylidene compounds from iminothiazolidine derivatives. These compounds exhibited antimicrobial activities, indicating their potential in developing new antimicrobial agents (Azeez & Abdullah, 2019).
Exploration of Drug-like Properties
Pandya et al. (2019) synthesized a library of related compounds, investigating their drug-likeness properties and antimicrobial activities, which highlights the relevance of such compounds in pharmaceutical development (Pandya et al., 2019).
In another study by Pandya et al. (2019), the synthesized compounds were further explored for their potential as antimycobacterial agents, showing effectiveness against various bacterial strains (Pandya et al., 2019).
Future Directions
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S2/c1-15(28)24-17-7-10-19-20(13-17)34-23(27(19)14-21(29)33-2)25-22(30)16-5-8-18(9-6-16)35(31,32)26-11-3-4-12-26/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLVIRUQVVDRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)
![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)
![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)
![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
